molecular formula C9H19N B1294329 4-tert-Butylpiperidine CAS No. 1882-42-4

4-tert-Butylpiperidine

Cat. No.: B1294329
CAS No.: 1882-42-4
M. Wt: 141.25 g/mol
InChI Key: HAKKTZOUPCDMCN-UHFFFAOYSA-N
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Description

4-tert-Butylpiperidine is an organic compound with the chemical formula C9H19N. It is a derivative of piperidine, where a tert-butyl group is attached to the fourth carbon of the piperidine ring. This compound is a colorless or light yellow liquid at room temperature and is known for its applications in various chemical reactions and industrial processes .

Mechanism of Action

Target of Action

4-tert-Butylpiperidine (tBP) is commonly used as an additive in the electrolyte of dye-sensitized solar cells . Its primary target is the electrolyte within these solar cells, where it plays a crucial role in enhancing the open-circuit voltage .

Mode of Action

The compound interacts with the electrolyte in a way that increases the open-circuit voltage of the solar cell . This interaction also reduces the conductivity of the electrolyte, which in turn affects the size of the short-circuit current .

Biochemical Pathways

Its role in dye-sensitized solar cells suggests it may influence electron transport pathways within the cell, given its impact on open-circuit voltage and short-circuit current .

Pharmacokinetics

Its physical properties, such as its liquid state and a boiling point of 195-196°c , suggest that it could have high volatility and low water solubility, which could impact its bioavailability.

Result of Action

The primary molecular effect of tBP’s action is the enhancement of the open-circuit voltage in dye-sensitized solar cells . On a cellular level, this results in an overall increase in the efficiency of the solar cell, despite a reduction in the electrolyte’s conductivity .

Action Environment

Environmental factors such as temperature and light intensity could potentially influence the action, efficacy, and stability of tBP. For instance, its boiling point suggests that it could evaporate under high-temperature conditions, which could impact its effectiveness . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylpiperidine can be synthesized through several methods. One common approach involves the substitution reaction on the piperidine molecule to introduce the tert-butyl group. This can be achieved by reacting piperidine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperature and pressure to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain chemical reactions and applications where these properties are advantageous .

Properties

IUPAC Name

4-tert-butylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2,3)8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKKTZOUPCDMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062035
Record name Piperidine, 4-(1,1-dimethylethyl)-
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Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-42-4
Record name 4-(1,1-Dimethylethyl)piperidine
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Record name 4-tert-Butylpiperidine
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Record name Piperidine, 4-(1,1-dimethylethyl)-
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Record name Piperidine, 4-(1,1-dimethylethyl)-
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Record name 4-tert-butylpiperidine
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Record name 4-TERT-BUTYLPIPERIDINE
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Synthesis routes and methods I

Procedure details

Cyanoacetic acid (1.75 g., 0.02 mole) was dissolved in 10 ml. of dioxane. In a five minute period 4-t-butylpiperidine (2.8 g., 0.02 mole) was added, the temperature rose to 25° C. from 15° C. obtained by prior cooling with an ice bath. The mixture which solidified became fluid upon the addition of 37% aqueous formaldehyde (3.6 g., 0.04 mole), the temperature rose to 30° C. and carbon dioxide evolution began. The mixture was stirred an additional 12 hours, was taken up in ether and the organic phase separated and washed with water. The dried ether solution was stripped of solvent to leave a solid residue product, 3.7 g. of practically analytical purity. In place of 4-t-butylpiperidine, the use of 2-methylpiperidine (0.02 mole) provided 2-[(2-methyl-1-piperidyl)methyl]propenenitrile as a colorless oil, RfSiO2 0.58 (5% ethanol in methylene chloride).
Name
2-[(2-methyl-1-piperidyl)methyl]propenenitrile
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Synthesis routes and methods II

Procedure details

Dissolve 4-tert-butylpiperidine hydrochloride (5.0 g, 28.1 mmol) in 150 mL of sodium bicarbonate (saturated aqueous solution), then extract three times with DCM. Combine the organic fractions; dry over sodium sulfate; filter; collect the filtrate; and concentrate under reduced pressure to give 4-tert-butylpiperidine free base. Add N-[(1S)-2,2,2-trifluoro-1-(4-formylphenyl)-ethyl]-methanesulfonamide (7.0 g, 24.9 mmol) to the free base and dissolve the mixture in DCM (150 mL). Stir the mixture at ambient temperature for two hours, and then add sodium triacetoxyborohydride (26.37 g, 124.44 mmol) and acetic acid (1.71 mL, 29.87 mmol). Stir for 72 hours at ambient temperature. Quench the reaction with the addition of 50% saturated sodium bicarbonate solution. Separate the layers, and extract the aqueous layer twice with EtOAc. Combine the organic layers; dry over sodium sulphate; filter; collect the filtrate; and concentrate under reduced pressure. Purify the crude material with silica gel flash column chromatography eluting with MeOH in DCM (0-7%). Collect and concentrate the appropriate fractions under reduced pressure to give the desired compound as a free base (ee>98%). Dissolve the free base in a mixture of MeOH and DCM (1:1, 30 mL). Add HCl (1.0 M in diethyl ether, 40 mL) and swirl the mixture for one minute. Concentrate under reduced pressure to afford the title compound (8.2 g, 74.4%). MS (m/z): 407 (M-HCl+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-tert-butylpiperidine used in the synthesis of phenyl propargyl amine derivatives, and what is the significance of these derivatives?

A: this compound serves as a key reactant in the synthesis of phenyl propargyl amine derivatives, specifically acting as the amine source in an alkylation reaction. [] The research highlights a three-step synthesis of a specific phenyl propargyl amine derivative (compound I in the study) exhibiting rodenticidal activity. This derivative was synthesized by alkylating this compound with a specifically designed bromide, 3,5-bis(trifluoromethyl)phenylpropargyl bromide. [] The study further explored the compound's toxicity, determining an oral LD50 of 68 mg/kg in mice. [] This research is significant as it explores a novel synthetic route for a potentially valuable rodenticide.

Q2: How does the tert-butyl group in this compound influence the stereochemistry of alkylation reactions?

A: The presence of the bulky tert-butyl group in this compound plays a crucial role in directing the stereochemical outcome of alkylation reactions. When the nitrogen of this compound is further substituted with a N'-tert-butylformimidoyl group, alkylation with electrophiles occurs preferentially at the equatorial position, leading to the formation of equatorial 2-substituted piperidines. [] This stereoselectivity arises from the steric hindrance imposed by the tert-butyl group, which favors the approach of the electrophile from the less hindered equatorial direction. Further lithiation and alkylation of these 2-substituted piperidines result in diequatorial 2,6-disubstituted piperidines. [] This contrasts with piperidines stabilized by the N-(tert-butoxycarbonyl) group, where axial 6-substituted products are favored. [] This difference in stereochemical outcome highlights the significant influence of protecting groups on the reactivity and stereoselectivity of piperidine alkylation reactions.

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